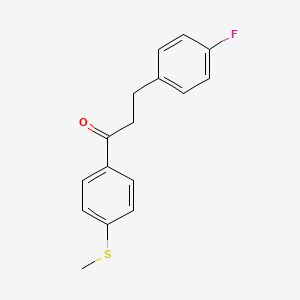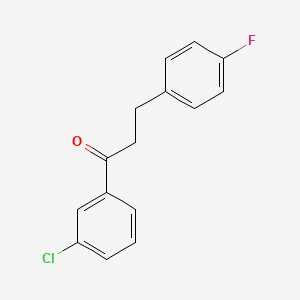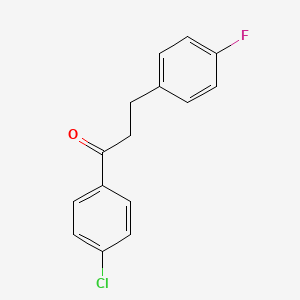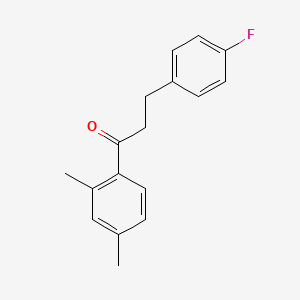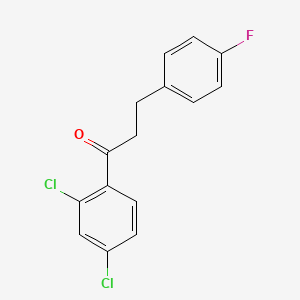
2'-Chloro-3-(2,6-dimethylphenyl)-4'-fluoropropiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a chemical compound typically includes its IUPAC name, other names or synonyms it might be known by, and its CAS registry number. The structure of the compound is also described, including the arrangement of atoms and the types of bonds between them.
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound at the atomic level.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions of the reaction. The mechanism of the reaction may also be studied.Physical And Chemical Properties Analysis
This involves the study of properties such as melting point, boiling point, solubility, density, and refractive index. The compound’s chemical stability, reactivity, and pH may also be studied.Applications De Recherche Scientifique
Degradation of Pollutants : The compound has been studied for its role in the sonochemical degradation of aromatic organic pollutants. This research highlights its potential in environmental remediation applications (Goskonda, Catallo, & Junk, 2002).
Liquid Chromatographic Analysis : Another study focuses on the use of fluorophoric derivatizing reagents for the separation and detection of phenols, including derivatives similar to 2'-Chloro-3-(2,6-dimethylphenyl)-4'-fluoropropiophenone, in industrial wastewater (Landzettel et al., 1995).
Aggregation of Lithium Phenolates : The structural factors controlling the aggregation of lithium phenolates, including derivatives like 2'-Chloro-3-(2,6-dimethylphenyl)-4'-fluoropropiophenone, in weakly polar aprotic solvents have been investigated. This research is relevant to organic chemistry and materials science (Jackman & Smith, 1988).
Crystal Structures and Nonlinear Optics : Research on the crystal structures and packing of compounds related to 2'-Chloro-3-(2,6-dimethylphenyl)-4'-fluoropropiophenone has implications for the development of materials for octupolar nonlinear optics (Boese et al., 2002).
Chlorination Reactions : Studies on the chlorination reactions of similar compounds provide insights into organic synthesis and reaction mechanisms (Gordon et al., 1994).
Polymerization and Copolymerization : The preparation and polymerization of fluorine-substituted phenols, including those related to 2'-Chloro-3-(2,6-dimethylphenyl)-4'-fluoropropiophenone, have been explored for their potential in creating new polymeric materials (Hyun et al., 1988).
Spectral Analysis and Quantum Chemical Studies : Investigations into the molecular geometry and chemical reactivity of chloro- and fluoro-substituted compounds have implications for quantum chemistry and molecular design (Satheeshkumar et al., 2017).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It includes understanding the safety measures that need to be taken while handling the compound and the first aid measures in case of exposure.
Orientations Futures
This involves a discussion of the potential applications of the compound and the future research needed. It could include potential uses of the compound in various industries like pharmaceuticals, agriculture, or manufacturing.
Please note that the availability of this information depends on the extent of research conducted on the specific compound. For a comprehensive analysis, you may need to access specialized databases or scientific literature, which may not be freely available. Always ensure to use protective measures while handling chemicals and follow ethical guidelines in conducting chemical research.
Propriétés
IUPAC Name |
1-(2-chloro-4-fluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFO/c1-11-4-3-5-12(2)14(11)8-9-17(20)15-7-6-13(19)10-16(15)18/h3-7,10H,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPQWAMEFKBOEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CCC(=O)C2=C(C=C(C=C2)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644805 |
Source


|
| Record name | 1-(2-Chloro-4-fluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Chloro-3-(2,6-dimethylphenyl)-4'-fluoropropiophenone | |
CAS RN |
898755-12-9 |
Source


|
| Record name | 1-Propanone, 1-(2-chloro-4-fluorophenyl)-3-(2,6-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898755-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chloro-4-fluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

